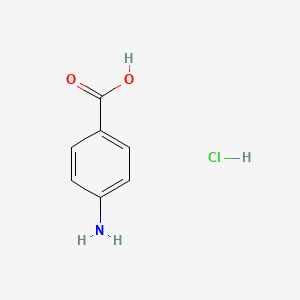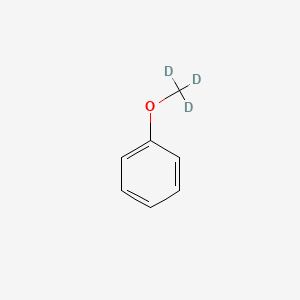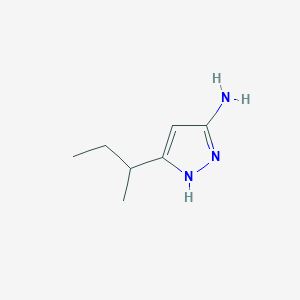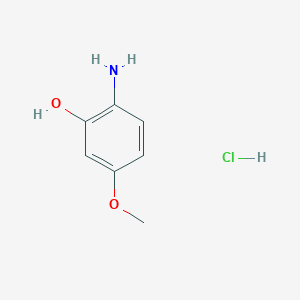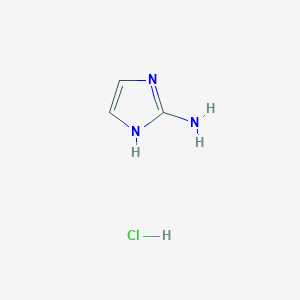
1-Bromo-2-(but-3-enyloxy)benzene
Descripción general
Descripción
1-Bromo-2-(but-3-enyloxy)benzene is a brominated aromatic compound with a but-3-enyloxy substituent at the second position of the benzene ring. While the specific compound is not directly discussed in the provided papers, related brominated aromatic compounds and their synthesis, molecular structure, and chemical properties are extensively studied, which can provide insights into the behavior and characteristics of 1-Bromo-2-(but-3-enyloxy)benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions. For instance, the synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, which suggests that similar electrochemical methods could potentially be applied to synthesize 1-Bromo-2-(but-3-enyloxy)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involved standard bromination techniques, which could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with the potential for the presence of rotational isomers, as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . Density functional theory (DFT) calculations, as performed for 1-bromo-4-(3,7-dimethyloctyl)benzene, could provide valuable information on the optimized structure of 1-Bromo-2-(but-3-enyloxy)benzene .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including bromine-lithium exchange reactions, as seen with 1-bromo-2-(1-isothiocyanatoalkyl)benzenes . The reactivity of the bromine atom in 1-Bromo-2-(but-3-enyloxy)benzene could similarly allow for such exchanges, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of bromine can lead to interactions such as C–Br...π(arene) in the solid state, as observed in 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives . The steric hindrance caused by substituents can also affect the properties, as seen with highly sterically hindered aryl bromides . These insights can be extrapolated to predict the behavior of 1-Bromo-2-(but-3-enyloxy)benzene in various conditions.
Aplicaciones Científicas De Investigación
Reaction Pathways and Kinetics
1-Bromo-2-(but-3-enyloxy)benzene has been investigated in various chemical reaction pathways. Beckwith and Palacios (1991) explored its treatment with various anions, leading to both direct substitution and cyclized products. This study confirmed the intermediacy of the o-3-(but-3-enyloxy)phenyl radical, indicating that the reactions followed the SRN1 pathway (Beckwith & Palacios, 1991).
Synthesis of Complex Compounds
Schlosser and Castagnetti (2001) demonstrated the synthesis of 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene using 1-bromo-2-(trifluoromethoxy)benzene, highlighting a method to create complex organic compounds (Schlosser & Castagnetti, 2001).
Polymer-Supported Reactions
The use of polymer-supported organotin hydride for the cyclization of 1-bromo-2-(prop-2-enyloxy)benzene has been studied by Lapôtre et al. (2001). This research provides insights into alternative methods for chemical synthesis using polymer supports (Lapôtre, Deleuze, Maillard, & Mulholland, 2001).
Cyclization Reactions
Kobayashi et al. (2013) explored the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine–lithium exchange, showing the versatility of 1-bromo-2-(but-3-enyloxy)benzene in cyclization reactions (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Organometallic Chemistry
In the field of organometallic chemistry, Fink et al. (1997) synthesized new compounds involving 1-bromo-2-(but-3-enyloxy)benzene, contributing to the development of novel organometallic compounds (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
Regioselective Metalation
Mongin and Schlosser (1996) investigated the regioselective metalation of halobenzotrifluorides, including derivatives of 1-bromo-2-(but-3-enyloxy)benzene, offering new insights into selective chemical transformations (Mongin & Schlosser, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-but-3-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGBBSDMHZGIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464756 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(but-3-enyloxy)benzene | |
CAS RN |
87280-00-0 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



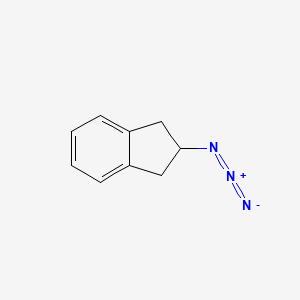
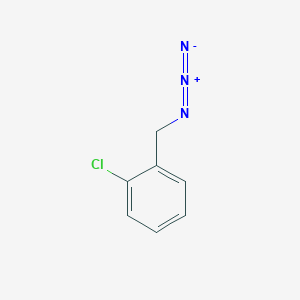
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
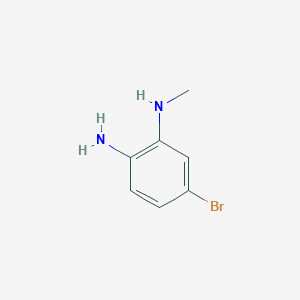

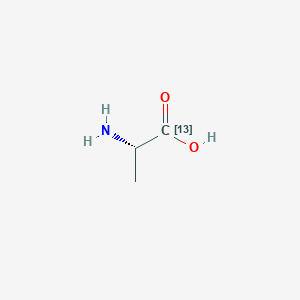
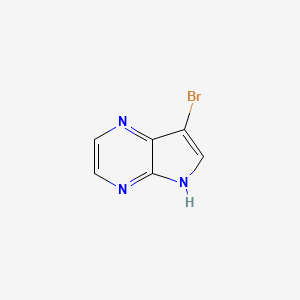

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
